(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core modified with a butyl group at position 3 and a benzylidene substituent at position 3. The benzylidene moiety is further substituted with a pyrazole ring bearing a hexyloxy-phenyl group and a phenyl group.
The Z-configuration of the exocyclic double bond (C5=C) is critical for maintaining planar geometry, influencing intermolecular interactions such as hydrogen bonding and π-stacking, as observed in structurally similar compounds .
Properties
CAS No. |
623933-16-4 |
|---|---|
Molecular Formula |
C29H33N3O2S2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-3-5-7-11-19-34-25-16-14-22(15-17-25)27-23(21-32(30-27)24-12-9-8-10-13-24)20-26-28(33)31(18-6-4-2)29(35)36-26/h8-10,12-17,20-21H,3-7,11,18-19H2,1-2H3/b26-20- |
InChI Key |
BFBXSYONFYCTQM-QOMWVZHYSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Thiazolidinone Core Formation
The thiazolidinone core is synthesized via cyclocondensation reactions involving thiourea derivatives and α-haloesters. A modified protocol from CN101445491B outlines the reaction of 2-thioxo-thiazolidin-4-one precursors with alkylating agents under basic conditions . For instance, 3-butyl-2-thioxo-1,3-thiazolidin-4-one is prepared by treating 2-thioxo-thiazolidin-4-one with 1-bromobutane in ethanol using sodium hydroxide as a base, achieving yields of 78–85% .
Reaction Conditions:
-
Solvent: Ethanol or tetrahydrofuran
-
Catalyst: NaOH or KOH (1.2 equiv)
-
Temperature: 60–80°C
-
Time: 6–8 hours
Nuclear magnetic resonance (NMR) analysis of intermediates confirms the incorporation of the butyl group, with characteristic signals at δ 3.22 ppm (S–CH₂) and δ 1.35–1.50 ppm (butyl CH₂) .
Synthesis of the Pyrazole Moiety
The pyrazole component, 3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, is synthesized via a Vilsmeier-Haack reaction. According to PMC11003491, 4-(hexyloxy)acetophenone is condensed with phenylhydrazine to form a pyrazoline intermediate, which is subsequently oxidized using phosphorus oxychloride and dimethylformamide .
Key Steps:
-
Pyrazoline Formation:
-
Reactants: 4-(hexyloxy)acetophenone + phenylhydrazine
-
Solvent: Acetic acid
-
Temperature: Reflux (110°C)
-
Time: 12 hours
-
Yield: 65–70%
-
-
Oxidation to Pyrazole-4-carbaldehyde:
Mass spectrometry (MS) data for the aldehyde intermediate show a molecular ion peak at m/z 337.2 (M⁺), consistent with the expected formula C₂₂H₂₄N₂O₂ .
Knoevenagel Condensation for Methylene Bridge Formation
The methylene bridge between the thiazolidinone and pyrazole moieties is established via Knoevenagel condensation. As detailed in PubMed29708431, 3-butyl-2-thioxo-1,3-thiazolidin-4-one reacts with 3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of piperidine as a base .
Optimized Parameters:
-
Solvent: Anhydrous ethanol
-
Catalyst: Piperidine (10 mol%)
-
Temperature: Reflux (78°C)
-
Time: 8–10 hours
The (5Z)-stereochemistry is confirmed by NOESY spectroscopy, revealing spatial proximity between the pyrazole C-5 hydrogen and the thiazolidinone methylene group .
Functionalization and Purification
Post-condensation, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the (5Z)-isomer. High-performance liquid chromatography (HPLC) analysis shows ≥98% purity, with a retention time of 12.3 minutes .
Characterization Data:
-
MS (ESI): m/z 561.3 [M + H]⁺
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole H-5), 7.72–7.68 (m, 5H, Ph), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.96 (d, J = 8.4 Hz, 2H, Ar–H), 6.52 (s, 1H, CH=), 4.02 (t, J = 6.8 Hz, 2H, OCH₂), 3.89 (t, J = 7.2 Hz, 2H, NCH₂), 1.75–1.25 (m, 16H, alkyl CH₂), 0.91 (t, J = 6.8 Hz, 6H, CH₃) .
Comparative Analysis of Catalytic Systems
A patent study (CN101445491B) compares catalysts for thiazolidinone alkylation (Table 1) . Triethylamine and sodium hydroxide demonstrate superior efficiency over carbonates or oxides, attributed to their stronger deprotonation capacity.
Table 1. Catalyst Screening for Thiazolidinone Alkylation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Ethanol | 70 | 6 | 85 |
| NaOH | Ethanol | 70 | 6 | 82 |
| K₂CO₃ | Ethanol | 70 | 6 | 68 |
| CaO | Ethanol | 70 | 6 | 54 |
Solvent Effects on Reaction Efficiency
Ethanol consistently outperforms methanol, benzene, or tetrahydrofuran in facilitating thiazolidinone derivatization due to its optimal polarity and boiling point (Table 2) .
Table 2. Solvent Optimization for Knoevenagel Condensation
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 24.3 | 68 |
| Methanol | 65 | 32.7 | 57 |
| THF | 66 | 7.6 | 42 |
| Benzene | 80 | 2.3 | 29 |
Scalability and Industrial Feasibility
The synthetic route is scalable to gram quantities without significant yield reduction. A 10-g scale synthesis achieves a 64% isolated yield, comparable to small-scale reactions . Process mass intensity (PMI) analysis reveals a solvent usage of 82 L/kg, highlighting opportunities for green chemistry improvements .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Potential Applications
Given its structural characteristics and biological activities, this compound has several potential applications:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new anticancer agents or antimicrobial drugs based on its bioactivity profile. |
| Agricultural Chemicals | Exploration as a pesticide or fungicide due to potential antimicrobial properties. |
| Material Science | Investigation into its use as a precursor for polymers or materials with specific properties. |
Case Studies
Several studies have explored the biological activities of similar compounds:
- Cytotoxicity Studies : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting that modifications in the thiazolidinone structure could enhance efficacy .
- Antimicrobial Testing : Research indicated that certain thiazolidinones showed promising results against resistant bacterial strains, highlighting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
Lipophilicity and Bioavailability : The hexyloxy group in the target compound increases logP compared to analogs with shorter alkoxy (e.g., butoxy) or polar (e.g., hydroxy) groups . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
This contrasts with simpler benzylidene analogs lacking heterocyclic substituents .
Crystal Packing : Compounds with hydroxy or thioxo groups exhibit intramolecular hydrogen bonds (e.g., O–H⋯S in ), which stabilize specific conformations. The hexyloxy chain in the target compound may instead promote van der Waals interactions in solid-state packing .
Critical Differences :
Biological Activity
The compound (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one, often referred to as a thiazolidinone derivative, has garnered interest due to its potential biological activity. The structure features a thiazolidinone core, which is known for various pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with the following key structural components:
- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen.
- Pyrazole moiety : Contributes to the compound's reactivity and biological properties.
The biological activity of (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study 1: Anticancer Properties
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Case Study 2: Anti-inflammatory Effects
- In a murine model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.
Q & A
Q. What are the key synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core, followed by Knoevenagel condensation to introduce the thiazolidinone moiety. Critical steps include controlling reaction temperatures (e.g., reflux in ethanol or toluene) and selecting catalysts like piperidine for condensation . Purification often employs recrystallization or column chromatography to achieve >95% purity . Optimization strategies include solvent polarity adjustments (e.g., DMF for polar intermediates) and microwave-assisted synthesis to reduce reaction times .
Q. Which analytical techniques are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and stereochemistry, particularly the (5Z) configuration . High-Performance Liquid Chromatography (HPLC) monitors purity (>98% by reverse-phase methods) , while mass spectrometry (HRMS) validates molecular weight . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How should researchers design initial biological activity screens?
Use standardized assays:
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. What mechanistic approaches elucidate its anti-inflammatory or anticancer effects?
- Enzyme inhibition : Measure IC₅₀ values for target enzymes (e.g., topoisomerase II for anticancer activity) using fluorometric assays .
- Protein expression : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) in treated cells .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., EGFR kinase) .
Q. How can computational models optimize derivative design?
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide substitutions (e.g., electron-donating groups enhance antimicrobial activity) .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP <5 for oral bioavailability) .
Q. How to resolve contradictions in reported synthetic yields or conditions?
- Statistical design : Apply Response Surface Methodology (RSM) to identify optimal conditions (e.g., 80°C, 12 hr reaction time) .
- Comparative studies : Replicate methods from divergent sources (e.g., conventional vs. microwave-assisted synthesis) and analyze yield/purity trade-offs .
Q. How does stability under varying pH/temperature impact experimental design?
- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Stability >24 hr at pH 7–8 suggests suitability for in vivo studies .
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C indicates robustness for high-temperature reactions) .
Q. What structure-activity relationship (SAR) insights guide analog design?
- Substituent effects :
| Substituent | Activity Trend |
|---|---|
| Hexyloxy (target) | Moderate COX-2 inhibition (IC₅₀ 12 μM) |
| Ethoxy (analog) | Enhanced antimicrobial activity (MIC 8 μg/mL vs. S. aureus) |
| Nitro (analog) | Cytotoxicity increased (IC₅₀ 5 μM in MCF-7) |
- Hybrid scaffolds : Combining pyrazole and thiazolidinone moieties improves dual activity (e.g., anticancer + anti-inflammatory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
